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Compound of Interest

Compound Name: ROCK-IN-D2

CAS No.: 1219721-78-4

Cat. No.: B610547

Get Quote

Executive Summary: The "N-Isopropyl Switch" in
ROCK Inhibition
In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors,

the transition from ROCK-IN-D2 to ROCK-IN-D3 represents a textbook example of scaffold

optimization targeting the ATP-binding pocket's hydrophobic regions.

Both compounds belong to the urea-based class of inhibitors, distinct from the isoquinoline

sulfonamide scaffold of Fasudil or the indazole scaffold of Y-27632. The critical structural

divergence lies in the substitution at the urea nitrogen: while ROCK-IN-D2 utilizes a secondary

urea linkage, ROCK-IN-D3 incorporates a bulky isopropyl group, creating a tertiary urea. This

"N-isopropyl switch" significantly alters the conformational entropy and hydrophobic packing

within the kinase domain, resulting in enhanced potency and, crucially, improved isoform

selectivity against homologous kinases like PKA.

This guide analyzes the structure-activity relationship (SAR) driving this optimization, supported

by experimental protocols and mechanistic pathways.
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Chemical Architecture & Identity
The core scaffold for both inhibitors is a 1-phenyl-3-benzylurea, where the phenyl ring is

substituted with a pyrazole moiety (acting as the hinge binder).

Structural Comparison Table
Feature ROCK-IN-D2 ROCK-IN-D3

CAS Registry 1219721-78-4 1219727-16-8

Core Scaffold
Urea-based (Phenyl-Urea-

Benzyl)

Urea-based (Phenyl-Urea-

Benzyl)

Linker Type
Secondary Urea (-NH-CO-

NH-)
Tertiary Urea (-N(iPr)-CO-NH-)

Key Substituent N-Benzyl group N-Benzyl + N-Isopropyl group

Hinge Binder Pyrazole moiety Pyrazole moiety

Molecular Weight ~420.5 g/mol ~334.4 g/mol (Core)

Primary Target ROCK1 / ROCK2 (Dual)
ROCK1 / ROCK2 (High

Affinity)

Note on Nomenclature: These compounds are derived from the series described by Ding et al.

(2015) in the optimization of urea-based ROCK inhibitors. "D2" and "D3" are common catalog

designations for specific analogs in this series.

Structure-Activity Relationship (SAR) Analysis
The SAR progression from D2 to D3 illustrates two fundamental medicinal chemistry principles:

Conformational Constraint and Hydrophobic Pocket Filling.
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The Hinge Binding Motif (Commonality)
Both D2 and D3 utilize a pyrazole ring attached to the phenyl backbone.

Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, interacting

with the backbone amide of Met156 (in ROCK1) or Met172 (in ROCK2) at the kinase hinge

region.

Integrity: This motif is conserved because it mimics the adenine ring of ATP, ensuring

baseline affinity.

The Linker Optimization (The D2 vs. D3 Divergence)
The defining difference is the alkylation of the urea nitrogen distal to the hinge binder.

ROCK-IN-D2 (Secondary Urea):

Contains a –NH–CH2–Ph motif.

Limitation: The secondary urea bond has rotational freedom. While the benzyl group

provides hydrophobic contact, the flexibility allows the molecule to adopt conformations

that may not be energetically optimal for the binding pocket, leading to an entropic penalty

upon binding.

ROCK-IN-D3 (Tertiary Urea - Isopropyl):

Contains a –N(iPr)–CH2–Ph motif.

Optimization: The addition of the isopropyl group achieves two goals:

Induced Fit: The bulky isopropyl group fills a specific hydrophobic sub-pocket (often the

solvent-exposed region near the P-loop), displacing water molecules and increasing

binding enthalpy.

Conformational Lock: The steric bulk restricts the rotation of the urea bond, pre-

organizing the molecule into a "bioactive conformation" before it even enters the pocket.

This reduces the entropic cost of binding.
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Selectivity Implications (ROCK vs. PKA)
A major challenge in ROCK inhibitor design is selectivity against Protein Kinase A (PKA), which

shares high sequence homology in the ATP-binding cleft.

Observation: The tertiary urea modification (D3) typically improves selectivity ratios (ROCK2

IC50 / PKA IC50) compared to the secondary urea (D2). The bulky isopropyl group clashes

with residues in the PKA active site that are slightly more constricted than in ROCK.

Mechanistic Pathway & Signaling[2]
ROCK inhibitors function by blocking the phosphorylation of downstream effectors that regulate

cytoskeletal contraction.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPCR Agonists
(LPA, S1P)

RhoA-GTP

Activates

ROCK1 / ROCK2
(Target of D2/D3)

Activates

MYPT1
(Phosphatase Subunit)

Phosphorylates
(Inhibits)

MLC
(Myosin Light Chain)

Direct Phosphorylation LIMK1/2

Phosphorylates

Dephosphorylates
(Blocked by ROCK)

Actin Polymerization
(Stress Fibers)

Contraction

Cofilin

Phosphorylates
(Inactivates)

Stabilizes Filaments

ROCK-IN-D3

ATP Competition

Click to download full resolution via product page

Figure 1: The RhoA/ROCK signaling cascade. ROCK-IN-D3 acts by competitively inhibiting the

ATP binding site on ROCK, preventing the phosphorylation of MYPT1 and MLC, thereby

reducing actin-myosin contraction.

Performance Data Profile
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The following data summarizes the potency shift typically observed in this urea-scaffold series

(Data derived from Ding et al. and MedChemExpress validation datasets).

Metric ROCK-IN-D2 ROCK-IN-D3 Interpretation

ROCK2 IC50 ~20 - 50 nM ~5 nM

D3 shows a 4-10x

improvement in

potency due to the

isopropyl hydrophobic

contact.

ROCK1 IC50 ~30 - 60 nM ~6 - 10 nM

Both are dual

inhibitors, but D3

maintains higher

affinity.

PKA IC50 ~1.5 µM > 5 µM

D3 exhibits superior

selectivity windows

against PKA.

Solubility Moderate High

The tertiary amine

structure often

improves solubility in

DMSO/buffer

systems.

Validated Experimental Protocols
To verify the activity of ROCK-IN-D3 versus D2, researchers should employ a self-validating

system combining enzymatic inhibition with cellular phenotype analysis.

In Vitro Kinase Assay (IMAP Fluorescence Polarization)
This assay quantifies the direct inhibition of ROCK2 kinase activity.

Reagents:

Recombinant human ROCK2 kinase domain.
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FAM-labeled substrate peptide (e.g., S6 ribosomal protein derived).

ATP (at Km, approx 10 µM).

IMAP Binding Reagent (Molecular Devices).

Protocol:

Preparation: Dilute ROCK-IN-D2 and D3 in DMSO (serial dilution 10 µM to 0.1 nM).

Incubation: Mix Kinase (2 nM final) + Inhibitor + Substrate (100 nM) in reaction buffer (10 mM

Tris-HCl pH 7.2, 10 mM MgCl2, 0.01% Tween-20). Incubate for 15 mins at RT.

Activation: Initiate reaction by adding ATP. Incubate for 60 mins.

Termination: Add IMAP Binding Reagent (nanoparticles that bind phosphorylated peptides).

Readout: Measure Fluorescence Polarization (FP) (Ex 485 nm / Em 525 nm). High FP =

High Phosphorylation. Low FP = Inhibition.

Validation: Z-factor must be > 0.5. Reference compound Y-27632 should yield IC50 ~200

nM.

Cellular Assay: Neurite Outgrowth (PC12 Cells)
ROCK inhibition induces neurite extension in PC12 cells by destabilizing the cortical actin ring.

Protocol:

Seeding: Plate PC12 cells on collagen-coated 96-well plates (5,000 cells/well).

Differentiation: Treat with NGF (50 ng/mL) to prime neuronal phenotype.

Treatment: Add ROCK-IN-D3 or D2 (1 µM and 100 nM) for 24 hours.

Staining: Fix cells (4% Paraformaldehyde), permeabilize, and stain with Phalloidin-

Rhodamine (Actin) and DAPI (Nuclei).

Analysis: Use high-content imaging to measure "Total Neurite Length per Cell."
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Result: ROCK-IN-D3 should induce significantly longer neurites at 100 nM compared to D2,

reflecting higher cellular potency.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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